molecular formula C9H11BCl2O3 B573097 3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID CAS No. 1218790-61-4

3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID

Cat. No.: B573097
CAS No.: 1218790-61-4
M. Wt: 248.894
InChI Key: GXOBEFMWCPTAAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This process is generally rapid and allows for the exploration of organoborane chemistry.

Industrial Production Methods

Industrial production methods for boronic acids often involve the use of boronic esters as intermediates. These esters can be formed through the reaction of boronic acids with diols, followed by functionalization and deprotection . The relatively mild conditions for boronate deprotection are tolerant of several functional groups, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID undergoes various types of reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3,5-Dichlorophenylboronic acid

Uniqueness

3,5-DICHLORO-4-PROPOXYPHENYLBORONIC ACID is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group provides additional steric and electronic effects compared to other boronic acids .

Biological Activity

3,5-Dichloro-4-propoxyphenylboronic acid (DCPPA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer research. This article explores the biological activity of DCPPA, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₁₁BCl₂O₃
  • Molecular Weight : 248.89 g/mol
  • CAS Number : 1218790-61-4

DCPPA features two chlorine substituents at the 3 and 5 positions and a propoxy group at the 4 position of the phenyl ring, which contributes to its biological activity and selectivity.

DCPPA primarily acts as a selective agonist for retinoic acid receptors (RARs), particularly RARα. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the phenyl ring is crucial for its potency and selectivity. The compound exhibits a significant preference for RARα over RARβ and RARγ, with an EC50 ratio demonstrating its effectiveness in activating these receptors.

Table 1: Potency of DCPPA Compared to Other Compounds

CompoundRAR α EC50 (nM)RAR β EC50 (nM)RAR γ EC50 (nM)β/α Ratioγ/α Ratio
DCPPA1513911969.582
Reference Compound1115641411419836

This table illustrates that DCPPA has a significantly lower EC50 value for RARα compared to RARβ, indicating its higher potency as an agonist for this receptor.

Biological Activity in Cancer Research

DCPPA has been investigated for its role in cancer treatment, particularly due to its ability to modulate gene expression through RAR activation. RARs are known to influence cell differentiation and proliferation, making them critical targets in oncology.

Case Study: Inhibition of Tumor Growth

In preclinical studies, DCPPA was evaluated for its efficacy against various cancer cell lines. The compound demonstrated the ability to inhibit cell proliferation in human leukemia cells by activating apoptotic pathways. These findings suggest that DCPPA could serve as a potential therapeutic agent in hematological malignancies.

Safety and Toxicity Profile

The safety profile of DCPPA has been assessed through various cytotoxicity assays. It was found to be inactive at concentrations up to 25 μM in COS-7 cells, indicating a favorable safety margin for further development.

Pharmacokinetics

Pharmacokinetic studies have shown that DCPPA possesses moderate oral bioavailability (>35% in rat models). However, intrinsic clearance rates indicate variability across species, which is crucial for determining dosing regimens in clinical settings.

Properties

IUPAC Name

(3,5-dichloro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOBEFMWCPTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681609
Record name (3,5-Dichloro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-61-4
Record name B-(3,5-Dichloro-4-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichloro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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